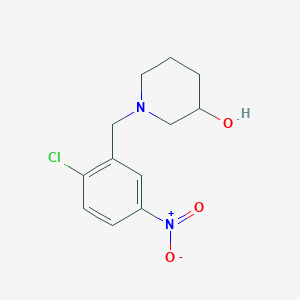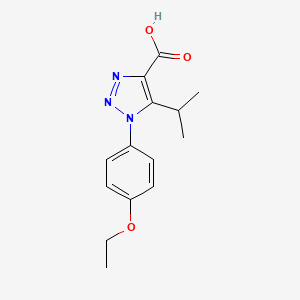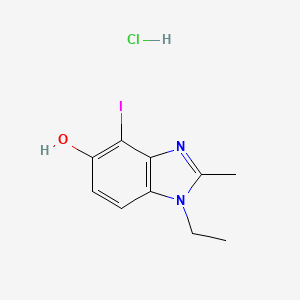![molecular formula C16H13ClN2O3 B5085264 4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)
4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline core, which is a type of heterocyclic compound . The presence of the 3-chlorophenoxyacetyl group suggests that this compound may have unique properties compared to other quinoxalinones.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to other quinoxalinones and phenolic ethers. These might include moderate polarity, potential for hydrogen bonding, and stability under normal conditions .Applications De Recherche Scientifique
Synthesis of Substituted Acetophenone Derivatives
4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone: serves as a precursor in the synthesis of various substituted acetophenone derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their potential biological activities. The compound’s ability to undergo reactions with different arene precursors and acid chlorides makes it a valuable starting material in organic synthesis .
Preparation of Quinuclidine Derivatives
This compound is used in the preparation of 2-(4-chlorophenoxyacetylamino)-3-ethoxycarbonyl[2,3-b]quinuclidine , a quinuclidine derivative. Quinuclidines are a class of compounds known for their anticholinergic, antispasmodic, and antimalarial properties. This application highlights the compound’s role in creating therapeutically significant molecules .
Development of Acetohydrazide Compounds
Another application involves the synthesis of 2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate . Acetohydrazides are explored for their antimicrobial and anticancer activities. The compound’s structural flexibility allows for the creation of diverse acetohydrazide molecules with potential as lead compounds in drug discovery .
Research in Aryl Ring Substitution Patterns
The compound is instrumental in research focused on substitution patterns on aryl rings. Its structure provides access to substitution patterns not readily available with other compounds. This is particularly important in the study of structure-activity relationships in medicinal chemistry .
Material Science Applications
In material science, 4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal, mechanical, and chemical properties of materials, leading to innovations in coatings, adhesives, and other industrial products .
Analytical Chemistry Techniques
This compound also finds applications in analytical chemistry, where it can be used as a standard or reagent in chromatographic analysis and spectrometry. Its well-defined structure and reactivity make it suitable for use in method development and calibration of analytical instruments .
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(3-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-4-3-5-12(8-11)22-10-16(21)19-9-15(20)18-13-6-1-2-7-14(13)19/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAODKMSLGCWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)

amino]benzamide](/img/structure/B5085216.png)

![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)


![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)

![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)